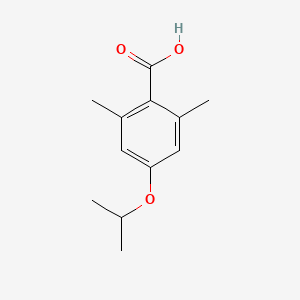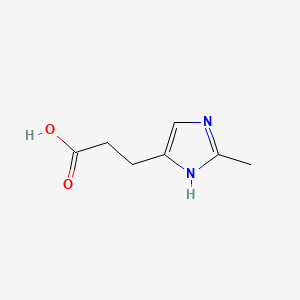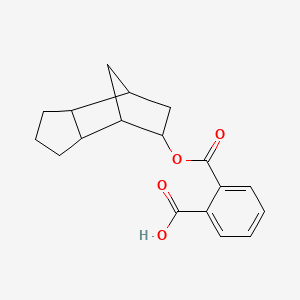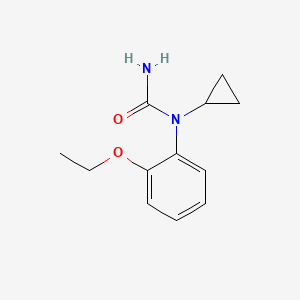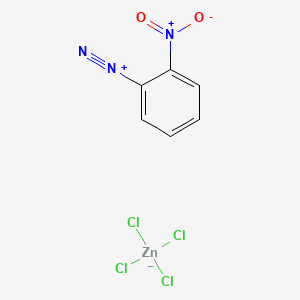
2-nitrobenzenediazonium;tetrachlorozinc(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitrobenzenediazonium;tetrachlorozinc(2-), also known by its Chemical Abstracts Service (CAS) number 15636-56-3, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Vorbereitungsmethoden
The preparation of 2-nitrobenzenediazonium;tetrachlorozinc(2-) involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and vary by manufacturer, general synthetic routes include:
Starting Materials: The synthesis typically begins with commercially available starting materials.
Reaction Conditions: The reactions are conducted under controlled temperatures and pressures to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the required purity.
Analyse Chemischer Reaktionen
2-nitrobenzenediazonium;tetrachlorozinc(2-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
2-nitrobenzenediazonium;tetrachlorozinc(2-) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is utilized in biological studies to understand its effects on cellular processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is employed in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 2-nitrobenzenediazonium;tetrachlorozinc(2-) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activities, or signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-nitrobenzenediazonium;tetrachlorozinc(2-) can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Einecs 203-622-2: Cyclohexyl bromide, used in organic synthesis.
Einecs 203-154-9: 4-Bromoacetanilide, used in pharmaceutical research.
Einecs 204-317-7: Methyl salicylate, used in topical analgesics.
Compared to these compounds, 2-nitrobenzenediazonium;tetrachlorozinc(2-) may offer unique properties or reactivity that make it particularly valuable for specific applications.
Eigenschaften
CAS-Nummer |
15636-56-3 |
|---|---|
Molekularformel |
C6H4Cl4N3O2Zn- |
Molekulargewicht |
357.297 |
IUPAC-Name |
2-nitrobenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/C6H4N3O2.4ClH.Zn/c7-8-5-3-1-2-4-6(5)9(10)11;;;;;/h1-4H;4*1H;/q+1;;;;;+2/p-4 |
InChI-Schlüssel |
FBINNMHEMQSTMP-UHFFFAOYSA-J |
SMILES |
C1=CC=C(C(=C1)[N+]#N)[N+](=O)[O-].Cl[Zn-2](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



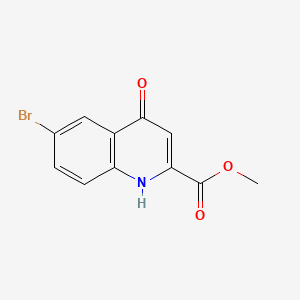
![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-](/img/new.no-structure.jpg)

